1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea
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Overview
Description
1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is a synthetic organic compound that features a unique structure combining an allyl group, a phenyl ring, and a pyrrolo[1,2-a]imidazole moiety
Mechanism of Action
Target of Action
The primary target of 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1, inhibiting its activity .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway . Necroptosis is a form of cell death that plays a role in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers . By inhibiting RIPK1, the compound can potentially mitigate these conditions.
Pharmacokinetics
In vivo studies have been performed to determine the oral exposure of similar compounds
Result of Action
The inhibition of RIPK1 by this compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could have potential therapeutic applications in conditions where necroptosis plays a role.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea typically involves the following steps:
Formation of the pyrrolo[1,2-a]imidazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl ring: The phenyl ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Introduction of the allyl group: The allyl group can be added through an alkylation reaction using allyl halides.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated urea derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Use as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Comparison with Similar Compounds
- 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)phenyl)urea
- 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-yl)phenyl)urea
- 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl)phenyl)urea
Uniqueness: 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is unique due to the specific position of the pyrrolo[1,2-a]imidazole moiety, which may confer distinct biological and chemical properties compared to its analogs. The presence of the allyl group also provides additional sites for chemical modification, potentially enhancing its versatility in various applications.
Properties
IUPAC Name |
1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-2-9-17-16(21)19-13-7-5-12(6-8-13)14-11-18-15-4-3-10-20(14)15/h2,5-8,11H,1,3-4,9-10H2,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQPXIVHIRBRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=C(C=C1)C2=CN=C3N2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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